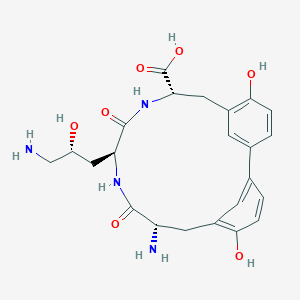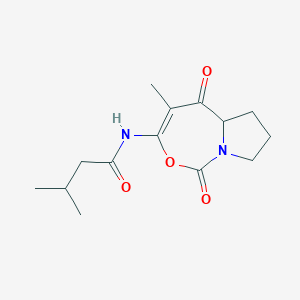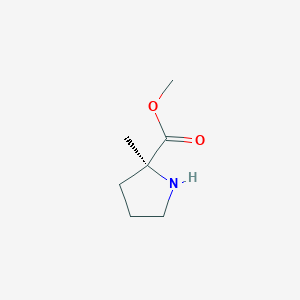![molecular formula C9H14N2 B011493 N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine CAS No. 101822-52-0](/img/structure/B11493.png)
N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine, commonly known as DMPEA, is a chemical compound that is used in scientific research. It is a member of the class of compounds known as tryptamines and is structurally related to the neurotransmitter serotonin.
Mecanismo De Acción
The exact mechanism of action of DMPEA is not well understood. However, it is believed to act as a partial agonist at serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
DMPEA has been found to have a range of biochemical and physiological effects, including the ability to stimulate the release of serotonin and other neurotransmitters. It has also been found to have mild psychoactive effects in humans, including changes in mood, perception, and thought.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPEA in lab experiments is its ability to stimulate the release of serotonin and other neurotransmitters, which can be useful for studying the effects of these compounds on the central nervous system. However, one limitation is that its psychoactive effects may make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on DMPEA. One area of interest is its potential as a treatment for depression and other mood disorders. Another area of interest is its potential as a tool for studying the role of serotonin and other neurotransmitters in the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of DMPEA and its effects on the body.
Métodos De Síntesis
DMPEA can be synthesized using a variety of methods, including the condensation of 2,5-dimethyl-3-pyrroline with methylamine, or the reduction of N-(2,5-dimethyl-1H-pyrrol-3-yl)acetamide with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
DMPEA has been used in scientific research to study its effects on the central nervous system. It has been found to have a range of biochemical and physiological effects, including the ability to act as a partial agonist at serotonin receptors.
Propiedades
| 101822-52-0 | |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-(2,5-dimethyl-1H-pyrrol-3-yl)-N-methylethanimine |
InChI |
InChI=1S/C9H14N2/c1-6-5-9(7(2)10-4)8(3)11-6/h5,11H,1-4H3 |
Clave InChI |
YSSISIZDBHDSCG-VQHVLOKHSA-N |
SMILES isomérico |
CC1=C/C(=C(/C)\NC)/C(=N1)C |
SMILES |
CC1=CC(=C(N1)C)C(=NC)C |
SMILES canónico |
CC1=CC(=C(C)NC)C(=N1)C |
Sinónimos |
Methanamine, N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)

![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)







